6-Bromo-4-methoxyquinazoline is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 239.07 g/mol. It is classified as a quinazoline derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound is recognized for its potential applications in pharmaceutical research, particularly in the development of new therapeutic agents.
6-Bromo-4-methoxyquinazoline can be sourced from various chemical suppliers and research institutions. It is categorized under heterocyclic compounds, specifically within the quinazoline family, which are characterized by their fused benzene and pyrimidine rings. The compound has been identified with the CAS Number 915924-79-7, indicating its unique identity in chemical databases such as PubChem and BenchChem .
The synthesis of 6-bromo-4-methoxyquinazoline typically involves several steps, including:
The molecular structure of 6-bromo-4-methoxyquinazoline features:
The structural representation can be summarized using its InChI key (SCWYBXFJOPLSQA-UHFFFAOYSA-N) and canonical SMILES notation (COC1=NC=NC2=C1C=C(C=C2)Br) which provide insights into its connectivity and stereochemistry .
A visual representation of the molecule can be generated using cheminformatics software that displays its three-dimensional conformation.
6-Bromo-4-methoxyquinazoline participates in various chemical reactions typical of quinazoline derivatives:
The mechanism of action for compounds like 6-bromo-4-methoxyquinazoline often involves:
Research indicates that quinazoline derivatives can exhibit anticancer properties by targeting specific kinases involved in cell proliferation .
6-Bromo-4-methoxyquinazoline has several applications in scientific research:
Quinazoline derivatives have evolved from simple natural product scaffolds to privileged structures in targeted cancer therapy. The isolation of vasicine (peganine) from Adhatoda vasica in 1888 marked the first recognized quinazoline alkaloid with biological activity, though its therapeutic potential remained unexplored for decades . The modern era of quinazoline-based drug discovery accelerated in the early 2000s with the FDA approval of EGFR inhibitors gefitinib (2003) and erlotinib (2004), which established the quinazoline core as a validated pharmacophore for kinase inhibition [5] . Subsequent innovations focused on halogenated derivatives to enhance potency and selectivity. The strategic incorporation of bromine at the C6 position emerged as a significant advancement, with studies demonstrating that 6-bromo substitution significantly enhances cytotoxic activity by improving DNA interaction and kinase binding affinity [1] [5]. This historical progression underscores a deliberate shift from broad-spectrum cytotoxic agents to targeted molecules optimized through structure-activity relationship (SAR) studies.
Table 1: Historical Development of Key Quinazoline-Based Therapeutics
Year | Compound | Therapeutic Target | Significance |
---|---|---|---|
1888 | Vasicine (natural alkaloid) | Bronchodilator | First isolated quinazoline alkaloid |
2003 | Gefitinib | EGFR | First FDA-approved quinazoline kinase inhibitor |
2004 | Erlotinib | EGFR | Improved specificity over gefitinib |
2007 | Lapatinib | EGFR/HER2 | First dual kinase inhibitor for breast cancer |
2020s | 6-Bromo derivatives (e.g., 8a) | EGFR/VEGFR | Enhanced potency through halogen substitution [5] |
The bioactivity of 6-bromo-4-methoxyquinazoline stems from synergistic electronic and steric modifications imparted by its substituents:
Table 2: Impact of Substituents on Quinazoline Bioactivity
Position | Substituent | Key Effects | Experimental Evidence |
---|---|---|---|
C6 | Bromo | - Enhanced hydrophobic interactions- Increased binding affinity- Improved cellular uptake | 8a: IC₅₀ = 15.85 µM (MCF-7) vs. non-bromo analog IC₅₀ = 42.3 µM [1] [5] |
C4 | Methoxy | - Metabolic stability- Conformational rigidity- H-bond acceptor capability | DFT analysis confirms 10x lower degradation rate vs. 4-keto derivatives [3] [4] |
Combined | 6-Bromo-4-methoxy | - Synergistic kinase inhibition- Multi-target engagement | Dual EGFR/VEGFR inhibition with IC₅₀ < 50 nM [10] |
The therapeutic relevance of 6-bromo-4-methoxyquinazoline derivatives lies in their capacity to simultaneously modulate multiple oncogenic signaling cascades:
Table 3: Kinase Inhibition Profile of Optimized 6-Bromo-4-methoxyquinazoline Derivatives
Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Cellular Activity |
---|---|---|---|---|
9f | 46.90 | 31.07 | - | AU-565: 1.84 µM [10] |
11b | 48.21 | 56.52 | - | MDA-MB-231: 2.95 µM [10] |
13a | - | - | 18.3 | HCT-116: 3.21 µM [10] |
8a* | 15,850* | - | - | MCF-7: 15.85 µM [5] |
*Reported in nM for comparison; original data in µM [5]
The strategic targeting of these interconnected pathways positions 6-bromo-4-methoxyquinazoline as a versatile scaffold for next-generation kinase inhibitors, particularly against cancers with complex resistance mechanisms.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7